molecular formula C8H10N4S B11819493 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine

Cat. No.: B11819493
M. Wt: 194.26 g/mol
InChI Key: LLFHUWZIZFNNGC-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrazole ring can then be introduced through a condensation reaction with hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine is unique due to its specific combination of a thiazole and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5-methyl-4-(4-methylpyrazol-1-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H10N4S/c1-5-3-10-12(4-5)7-6(2)13-8(9)11-7/h3-4H,1-2H3,(H2,9,11)

InChI Key

LLFHUWZIZFNNGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(SC(=N2)N)C

Origin of Product

United States

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